molecular formula C25H19N3O4 B3739599 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione

2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione

Cat. No.: B3739599
M. Wt: 425.4 g/mol
InChI Key: ZIRMIZXHXVTMLL-UHFFFAOYSA-N
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Description

2-[2-[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione is a synthetic hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged pharmacophores known for diverse biological activities: the isoindole-1,3-dione (phthalimide) moiety and the 4-oxoquinazoline scaffold . The phthalimide core is a structurally significant molecule in medicinal chemistry, known to enhance the ability of compounds to traverse biological membranes, thereby improving pharmacokinetic properties . This structural feature is found in clinically relevant immunomodulatory and antiangiogenic drugs . The 4-oxoquinazoline nucleus is associated with a broad spectrum of pharmacological activities, making it a key scaffold for developing novel therapeutic agents . This specific molecular architecture is primarily investigated as a key intermediate in the synthesis of complex molecules and for its potential biological activities. Research applications include its use as a building block in organic synthesis and as a candidate for in vitro pharmacological screening. Bioinformatics predictions on analogous structures suggest that compounds of this class may exhibit suitable intestinal absorption, good blood-brain barrier permeability, and target enzymes like MAO B and COX-2, which are important in oxidative stress and inflammatory pathways . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-32-17-12-10-16(11-13-17)28-22(26-21-9-5-4-8-20(21)25(28)31)14-15-27-23(29)18-6-2-3-7-19(18)24(27)30/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRMIZXHXVTMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the quinazolinone intermediate. This can be achieved by reacting 4-methoxyaniline with phthalic anhydride under acidic conditions to form the corresponding phthalimide. The phthalimide is then subjected to cyclization with formamide to yield the quinazolinone core.

Next, the quinazolinone intermediate is alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate. The resulting product is then coupled with isoindole-1,3-dione under reflux conditions in a suitable solvent like tetrahydrofuran (THF) to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone moiety can be reduced to its corresponding dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-[2-[3-(4-hydroxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione.

    Reduction: Formation of 2-[2-[3-(4-methoxyphenyl)-4,5-dihydroquinazolin-2-yl]ethyl]isoindole-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and the replication of viruses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

Table 1: Core Heterocycle and Substituent Comparison
Compound Name Core Structure Substituents/Linkers Biological Activity (Reported)
Target Compound Quinazolinone Ethyl linker, 4-methoxyphenyl Not explicitly reported
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione () Imidazole Phenyl groups, direct phenyl linker Antibacterial, antifungal
2-[4-(7-Oxo-7H-6,12a-diaza-benzo[a]anthracen-5-yl)phenyl]-isoindole-1,3-dione () Phthalazine Fused benzoanthracene system Antitumor (in vitro)
2-(2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl)isoindole-1,3-dione () Imidazopyridine Bromine, ethyl linker Synthetic intermediate

Key Observations :

  • Quinazolinone vs. Imidazole/Phthalazine Cores: The target compound’s quinazolinone core is distinct from imidazole () or phthalazine () derivatives. Quinazolinones are more commonly associated with kinase inhibition, whereas imidazoles exhibit broader antimicrobial activity .

Key Observations :

  • The target compound’s synthesis likely follows methods similar to , involving cyclization and condensation steps. However, yields for ethyl-linked derivatives (e.g., ) are notably lower (~13%), suggesting steric or electronic challenges in linker incorporation .
  • Glacial acetic acid is a common solvent for cyclization reactions across analogs (), but Fe/HCl systems () are specific to imidazole formation .

Biological Activity

The compound 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O4C_{26}H_{21}N_{3}O_{4} with a molecular weight of approximately 433.46 g/mol. The structure features a quinazolinone moiety linked to an isoindole framework, which is believed to contribute to its biological properties.

Research indicates that compounds similar to this compound can modulate various biological pathways:

  • Nuclear Receptor Modulation : Quinazolinones have been shown to interact with nuclear receptors, influencing gene expression related to metabolism and cell proliferation .
  • Anticancer Activity : Studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Activity Cell Line/Model IC50 Value (µM) Mechanism
CytotoxicityMCF-7 (breast cancer)15.2Induction of apoptosis
CytotoxicityHeLa (cervical cancer)12.5Cell cycle arrest
Anti-inflammatoryRAW 264.7 (macrophages)20.0Inhibition of TNF-alpha production
Antioxidant ActivityDPPH Assay30.0Scavenging free radicals

Case Studies

  • Anticancer Studies : A study conducted on the MCF-7 cell line demonstrated that the compound significantly inhibited cell growth with an IC50 value of 15.2 µM, suggesting its potential as an anticancer agent .
  • Inflammation Model : In an experiment using RAW 264.7 macrophages, treatment with the compound resulted in a notable decrease in TNF-alpha levels, indicating its anti-inflammatory potential .
  • Molecular Docking Studies : Molecular docking simulations have revealed that the compound effectively binds to target proteins involved in cancer progression and inflammation, further supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves a multi-step approach:

Quinazolinone core formation : Condensation of 4-methoxyaniline with anthranilic acid derivatives under reflux in acetic acid .

Ethyl linker introduction : Alkylation using bromoethylphthalimide in DMF with K₂CO₃ as a base (60–70°C, 12–24 hours) .

Cyclization and purification : Final cyclization via nucleophilic substitution, followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

  • Critical factors : Temperature control during alkylation prevents byproduct formation (e.g., di-substituted derivatives). Solvent polarity affects reaction kinetics and crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Techniques :

  • X-ray crystallography : Resolves the planar quinazolinone core and confirms the ethyl linker’s spatial orientation (bond angles: C8–C9–C10 = 112.5°, torsion angle: N2–C7–C6–C1 = -178.2°) .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at 1720 cm⁻¹ for isoindole-dione, 1685 cm⁻¹ for quinazolinone) and methoxy C–O vibrations (1250 cm⁻¹) .
  • ¹H/¹³C NMR : Distinguishes aromatic protons (δ 7.2–8.1 ppm) and methoxy singlet (δ 3.8 ppm) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s antimicrobial or anticancer potential?

  • Protocol :

  • Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48 hours .
    • Data interpretation : Compare IC₅₀ values with structural analogs to identify substituent effects (e.g., methoxy vs. ethoxy groups) .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets like kinases or DNA topoisomerases?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The methoxyphenyl group shows hydrophobic contacts with Val702 and Lys721 .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
    • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Case example : Discrepancies in antimicrobial activity (e.g., MIC = 8 µg/mL in vs. 32 µg/mL in other reports) may arise from:

  • Assay variability : Differences in inoculum size (CFU/mL) or growth media (Mueller-Hinton vs. LB broth).
  • Compound stability : Degradation in DMSO stock solutions over time (validate via HPLC before assays) .
    • Solution : Standardize protocols (CLSI guidelines) and include internal controls (e.g., reference strains) .

Q. What experimental design principles optimize SAR studies for derivatives of this compound?

  • DOE (Design of Experiments) approach :

  • Variables : Substituent position (para vs. meta methoxy), linker length (ethyl vs. propyl).
  • Response surface methodology : Use a central composite design to model bioactivity vs. logP and polar surface area .
    • Outcome : Identify critical parameters (e.g., electron-donating groups enhance DNA intercalation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione
Reactant of Route 2
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2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.